

What are the physical and chemical properties of Ophiopogonanone F?

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Compound of Interest

Compound Name: *Ophiopogonanone F*

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Ophiopogonanone F: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonanone F is a homoisoflavonoid, a class of natural phenolic compounds, isolated from the tuber of *Ophiopogon japonicus* (Thunb.) Ker-Gawl. This plant, commonly known as Maidong in traditional Chinese medicine, has a long history of use for treating various ailments, including cardiovascular and inflammatory diseases. The biological activities of many homoisoflavonoids from *Ophiopogon japonicus* have been investigated, revealing potent antioxidant and anti-inflammatory properties. This technical guide provides a detailed summary of the known physical and chemical properties of **Ophiopogonanone F**, alongside the experimental methodologies and potential biological activities inferred from closely related compounds.

Physical and Chemical Properties

While detailed experimental data for **Ophiopogonanone F** is primarily found in a specific scientific publication, publicly available information and data from commercial suppliers allow for the compilation of its basic properties.

Table 1: Physical and Chemical Properties of **Ophiopogonanone F**

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₂ O ₇	ChemFaces
Molecular Weight	374.4 g/mol	ChemFaces
CAS Number	588706-67-6	ChemFaces
Appearance	Not publicly available.	-
Melting Point	Not publicly available. Reported in J Nat Prod. 2002 Nov;65(11):1731-3.	-
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	BioCrick[1]
Spectral Data	Reported in J Nat Prod. 2002 Nov;65(11):1731-3.	-

Note: Detailed spectral data (¹H-NMR, ¹³C-NMR, IR, MS) for **Ophiopogonanone F** were reported in the primary literature but are not available in the public databases searched.

Biological Activity and Mechanism of Action

Specific biological activities and the mechanism of action for **Ophiopogonanone F** have not been extensively studied. However, numerous studies on other homoisoflavonoids isolated from *Ophiopogon japonicus* provide strong indications of its potential therapeutic effects. The primary activities associated with this class of compounds are anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

Homoisoflavonoids from *Ophiopogon japonicus* have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine microglial cells (BV-2).[2] Overproduction of NO is a key factor in the pathogenesis of inflammatory diseases.[3][4][5] The inhibitory effect on NO production suggests that these compounds may modulate inflammatory responses through the inhibition of inducible nitric oxide synthase (iNOS).[6]

Antioxidant Activity

Extracts of *Ophiopogon japonicus* rich in homoisoflavonoids have demonstrated significant antioxidant capabilities in various in-vitro assays, including DPPH, ABTS, and FRAP assays.[2][7][8] The antioxidant activity is attributed to the ability of these compounds to scavenge free radicals, which are implicated in cellular damage and various chronic diseases.[7]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the biological activity of homoisoflavonoids from *Ophiopogon japonicus*. While these protocols have been applied to other compounds from the same source, they are representative of the experimental approaches that would be used to investigate **Ophiopogonanone F**.

Isolation and Purification of Homoisoflavonoids

A general procedure for the isolation of homoisoflavonoids from the tubers of *Ophiopogon japonicus* involves solvent extraction and chromatographic separation.

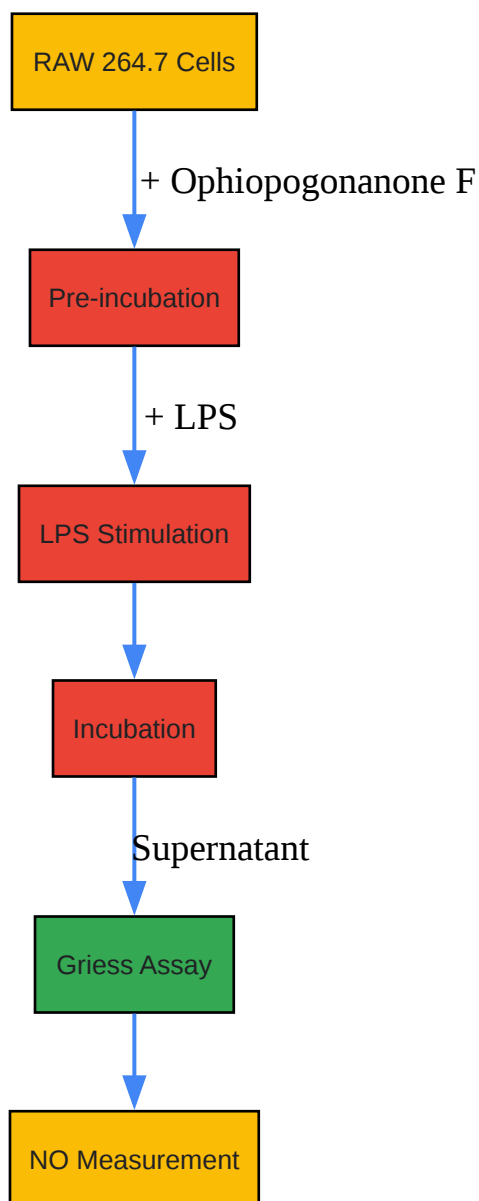
Figure 1: General workflow for the isolation of **Ophiopogonanone F**.

Protocol:

- **Extraction:** The air-dried and powdered tubers of *Ophiopogon japonicus* are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which is rich in homoisoflavonoids, is collected.
- **Purification:** The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC). Fractions containing **Ophiopogonanone F** are combined and may be further purified by preparative high-performance liquid chromatography (HPLC).

Nitric Oxide (NO) Production Inhibition Assay

This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.



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Figure 2: Workflow for the Nitric Oxide Production Inhibition Assay.

Protocol:

- Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5%

CO₂.

- Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of **Ophiopogonanone F** for 1 hour.
- Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
- Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.

Antioxidant Activity Assays

Several assays can be used to determine the antioxidant capacity of **Ophiopogonanone F**.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

- A solution of **Ophiopogonanone F** at various concentrations is mixed with a methanolic solution of DPPH.
- The mixture is incubated in the dark at room temperature for 30 minutes.
- The absorbance is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Protocol:

- The ABTS•+ radical cation is generated by reacting ABTS solution with potassium persulfate.
- The ABTS•+ solution is diluted with ethanol to a specific absorbance at 734 nm.

- **Ophiopogonanone F** at various concentrations is added to the ABTS•+ solution.
- The absorbance is measured at 734 nm after a short incubation period. The percentage of ABTS•+ scavenging is then calculated.

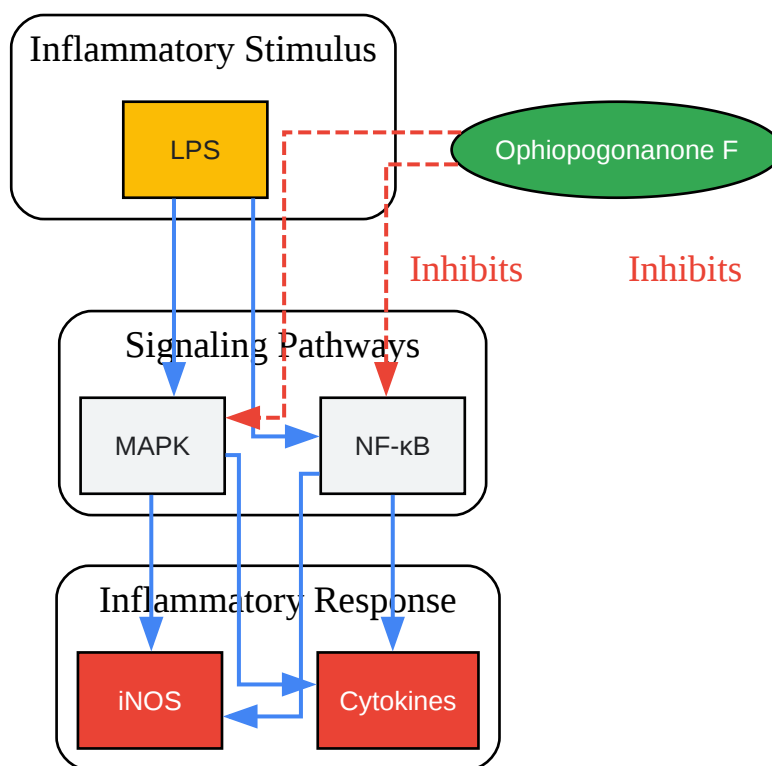
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe^{3+}) to ferrous iron (Fe^{2+}).

Protocol:

- The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$.
- The FRAP reagent is warmed to 37°C.
- **Ophiopogonanone F** at various concentrations is added to the FRAP reagent.
- The absorbance of the ferrous-TPTZ complex is measured at 593 nm. The antioxidant capacity is determined against a standard curve of a known antioxidant.[9]

Signaling Pathways

The anti-inflammatory effects of flavonoids are often mediated through the modulation of key signaling pathways involved in inflammation, such as the NF- κ B and MAPK pathways.[6] It is plausible that **Ophiopogonanone F** exerts its anti-inflammatory effects through similar mechanisms.



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Figure 3: Putative anti-inflammatory signaling pathway of **Ophiopogonanone F**.

Conclusion

Ophiopogonanone F is a promising homoisoflavonoid with potential therapeutic applications, particularly in the areas of inflammation and oxidative stress-related diseases. While specific data on its biological activities are currently limited, the well-documented anti-inflammatory and antioxidant properties of other homoisoflavonoids from *Ophiopogon japonicus* provide a strong rationale for further investigation. The experimental protocols and potential mechanisms of action outlined in this guide serve as a foundation for future research aimed at fully characterizing the pharmacological profile of **Ophiopogonanone F**. Further studies are warranted to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

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